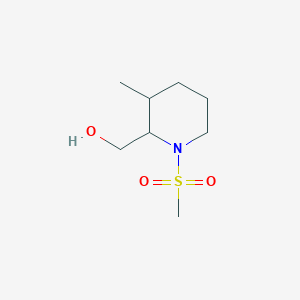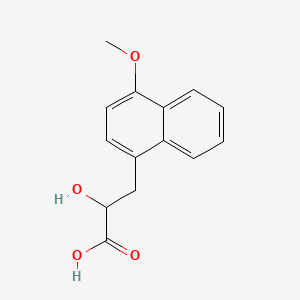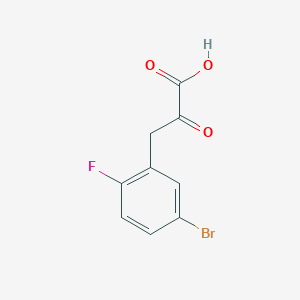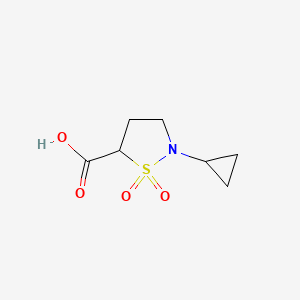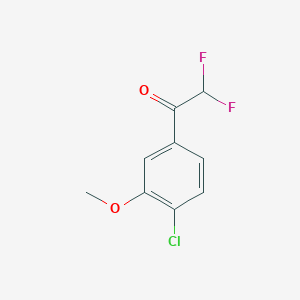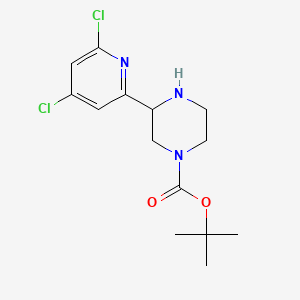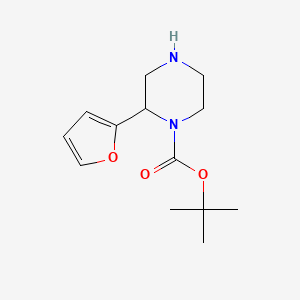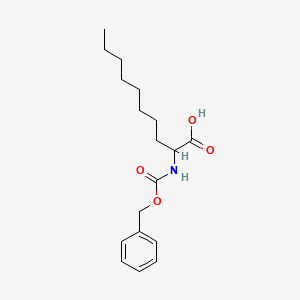
2-(((Benzyloxy)carbonyl)amino)decanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((Benzyloxy)carbonyl)amino)decanoic acid is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (CBZ) protecting group attached to the amino group of decanoic acid. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)decanoic acid typically involves the protection of the amino group of decanoic acid with a benzyloxycarbonyl group. This can be achieved through the reaction of decanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)decanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, yielding the free amino acid.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be used for reduction.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of free amino acids.
Substitution: Formation of substituted amino acid derivatives.
Applications De Recherche Scientifique
2-(((Benzyloxy)carbonyl)amino)decanoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein structure.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)decanoic acid involves its ability to act as a protecting group for amino acids. The benzyloxycarbonyl group prevents unwanted reactions at the amino group during synthesis, allowing for selective reactions at other functional groups. Upon completion of the desired reactions, the benzyloxycarbonyl group can be removed under mild conditions to yield the free amino acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)propanoic acid: An alanine derivative with similar protecting group properties.
2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid: A boronic acid derivative used in Suzuki-Miyaura coupling reactions.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)decanoic acid is unique due to its longer carbon chain, which can influence its solubility and reactivity compared to shorter-chain derivatives. This makes it particularly useful in applications requiring specific hydrophobic or steric properties.
Propriétés
Formule moléculaire |
C18H27NO4 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
2-(phenylmethoxycarbonylamino)decanoic acid |
InChI |
InChI=1S/C18H27NO4/c1-2-3-4-5-6-10-13-16(17(20)21)19-18(22)23-14-15-11-8-7-9-12-15/h7-9,11-12,16H,2-6,10,13-14H2,1H3,(H,19,22)(H,20,21) |
Clé InChI |
WPVMKFKOTRYKET-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


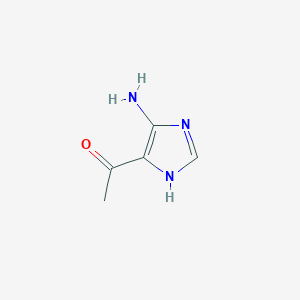
![8-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/no-structure.png)

